4-Ethoxynaphthalene-1-carbonitrile

Lipophilicity Drug Design ADME

Synthesis reproducibility fails when substituting naphthalene-1-carbonitrile analogs due to altered lipophilicity and sterics. This 4-ethoxy derivative offers precise control for SAR studies and material design. - **Key application**: Scaffold for drug candidates (medicinal chemistry), calixnaphthalene synthesis (host-guest), and fluorescent probes. - **Differentiator**: Ethoxy vs. methoxy group provides distinct electronic and steric properties. - **Supply**: Standard 97% purity (NMR/HPLC/GC). Available for immediate research use.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 62677-55-8
Cat. No. B11900503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxynaphthalene-1-carbonitrile
CAS62677-55-8
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)C#N
InChIInChI=1S/C13H11NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2H2,1H3
InChIKeyZJHYSAFNOZMGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxynaphthalene-1-carbonitrile Technical Specs & Procurement


4-Ethoxynaphthalene-1-carbonitrile is a naphthalene derivative characterized by an ethoxy group at the 4-position and a carbonitrile group at the 1-position . It belongs to the class of aryl carbonitriles and is primarily employed as a synthetic intermediate in the preparation of more complex organic molecules, including pharmaceutical candidates and advanced materials . The compound is typically supplied as a powder with a standard purity of 97%, confirmed by analytical methods such as NMR, HPLC, or GC .

4-Ethoxynaphthalene-1-carbonitrile vs. Generic Analogs


The performance of naphthalene-1-carbonitriles is highly sensitive to the nature of the 4-position substituent. Small changes in the alkoxy group (e.g., methoxy vs. ethoxy) can significantly alter key physicochemical properties such as lipophilicity, electronic distribution, and steric bulk [1]. These changes directly impact the compound's behavior in critical research contexts, including its reactivity as a synthetic intermediate, its binding affinity in biological assays, and its physical properties in material science applications [1]. Direct substitution with a close analog without re-validation can therefore lead to inconsistent results in synthesis yields, biological activity, or material performance, making specific procurement of 4-Ethoxynaphthalene-1-carbonitrile essential for reproducible science.

4-Ethoxynaphthalene-1-carbonitrile Comparative Evidence


Higher Lipophilicity vs. 4-Methoxy Analog

The compound exhibits higher calculated lipophilicity than its methoxy counterpart. The ethoxy group increases the partition coefficient (LogP), which can be a critical differentiator in structure-activity relationship (SAR) studies for membrane permeability and target binding. This property must be considered when substituting the ethoxy derivative for the methoxy analog in any biological or pharmacological context [1][2].

Lipophilicity Drug Design ADME SAR Analysis

Increased Molecular Weight vs. 4-Methoxy Analog

The replacement of a methoxy group with an ethoxy group results in a quantifiable increase in molecular weight and size. This is a fundamental consideration for reaction stoichiometry calculations and may influence steric hindrance in chemical reactions .

Synthetic Intermediate Stoichiometry Reaction Planning

Purity Specification and QC Documentation

Commercial suppliers provide a defined purity specification and associated analytical data for 4-Ethoxynaphthalene-1-carbonitrile, which is critical for research reproducibility. This level of documented quality control may not be uniformly available for all closely related, but less common, analogs .

Quality Assurance Procurement Reproducibility

4-Ethoxynaphthalene-1-carbonitrile Evidence-Based Applications


Scaffold for Medicinal Chemistry SAR

As a naphthalene derivative with a modifiable carbonitrile handle, this compound serves as a key intermediate in the synthesis of drug candidates [1]. Its distinct lipophilic profile compared to the methoxy analog [2] makes it a valuable scaffold in medicinal chemistry for exploring how subtle changes in alkoxy chain length affect drug-target interactions and pharmacokinetic properties.

Advanced Organic Materials and Dye Synthesis

Naphthalene derivatives are widely used in the manufacture of dyes and synthetic resins [1]. The specific electronic and steric properties conferred by the 4-ethoxy group make this compound a suitable building block for designing and synthesizing novel organic materials, such as liquid crystals or fluorescent probes, where precise control over molecular packing and electronic transitions is required.

Calixnaphthalene Building Block

Calixnaphthalenes are an important class of macrocyclic compounds with applications in host-guest chemistry and sensor development [1]. This compound's functionalized naphthalene core, featuring both an ethoxy and a cyano group, can be utilized in the multi-step synthesis of these complex architectures, providing a route to novel supramolecular systems with tailored binding properties.

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